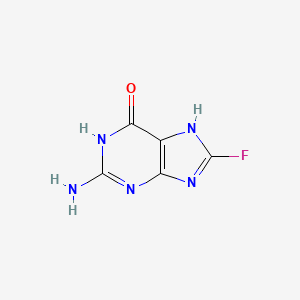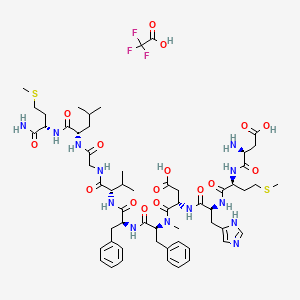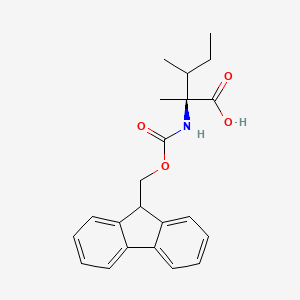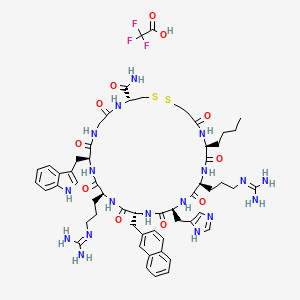
(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate
Descripción general
Descripción
(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate, also known as Melanotan II, is a synthetic analogue of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH). This peptide has been extensively studied for its potential therapeutic applications in various fields such as dermatology, oncology, and neurology.
Mecanismo De Acción
The mechanism of action of (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II is complex and involves multiple pathways. (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II binds to the melanocortin receptors in the body, which are responsible for regulating various physiological processes such as skin pigmentation, appetite, and sexual function. (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II stimulates the production of melanin in the skin, which leads to increased skin pigmentation. It also stimulates the release of hormones such as testosterone and estrogen, which are responsible for regulating sexual function.
Biochemical and Physiological Effects:
(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II has several biochemical and physiological effects. It stimulates melanogenesis, which leads to increased skin pigmentation. It also stimulates the release of hormones such as testosterone and estrogen, which are responsible for regulating sexual function. (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II has several advantages for lab experiments. It is a well-established peptide with a known synthesis method. It has been extensively studied for its potential therapeutic applications in various fields such as dermatology, oncology, and neurology. However, (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II also has some limitations for lab experiments. It is a synthetic peptide, and its effects may not be the same as the naturally occurring hormone α-MSH. It may also have side effects that need to be carefully monitored.
Direcciones Futuras
There are several future directions for the study of (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II. One potential direction is the development of more potent and selective analogues of (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II. Another potential direction is the investigation of the potential therapeutic applications of (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II in other fields such as immunology and cardiology. Finally, the long-term effects of (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II need to be carefully studied to ensure its safety and efficacy.
Aplicaciones Científicas De Investigación
(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II has been extensively studied for its potential therapeutic applications in various fields such as dermatology, oncology, and neurology. In dermatology, (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II has been shown to stimulate melanogenesis, which is the process by which melanin is produced in the skin. This property of (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II has led to its potential use in the treatment of skin conditions such as vitiligo and erythropoietic protoporphyria.
In oncology, (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II has been shown to have anti-cancer properties. It has been demonstrated that (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II can inhibit the growth of various cancer cells such as melanoma, breast cancer, and prostate cancer. This property of (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II has led to its potential use in the treatment of cancer.
In neurology, (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II has been shown to have neuroprotective properties. It has been demonstrated that (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II can protect neurons from oxidative stress and apoptosis. This property of (Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate II has led to its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(4R,10S,13S,16R,19S,22S,25S)-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H76N18O9S2.C2HF3O2/c1-2-3-13-39-50(79)70-40(15-8-20-63-55(58)59)52(81)74-44(26-36-28-62-31-67-36)54(83)72-42(24-32-17-18-33-10-4-5-11-34(33)23-32)53(82)71-41(16-9-21-64-56(60)61)51(80)73-43(25-35-27-65-38-14-7-6-12-37(35)38)49(78)66-29-47(76)69-45(48(57)77)30-85-84-22-19-46(75)68-39;3-2(4,5)1(6)7/h4-7,10-12,14,17-18,23,27-28,31,39-45,65H,2-3,8-9,13,15-16,19-22,24-26,29-30H2,1H3,(H2,57,77)(H,62,67)(H,66,78)(H,68,75)(H,69,76)(H,70,79)(H,71,82)(H,72,83)(H,73,80)(H,74,81)(H4,58,59,63)(H4,60,61,64);(H,6,7)/t39-,40-,41-,42+,43-,44-,45-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAGLMJXPOCKFY-YHJYRULISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSCCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H77F3N18O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Deamino-Cys3,Nle4,Arg5,D-2-Nal7,Cys11)-a-MSH (3-11) amide Trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



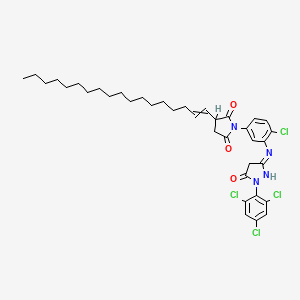

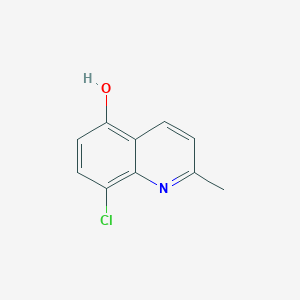
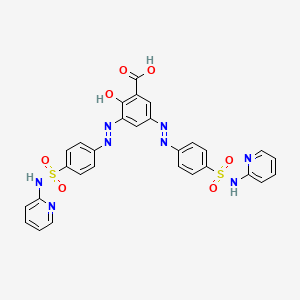
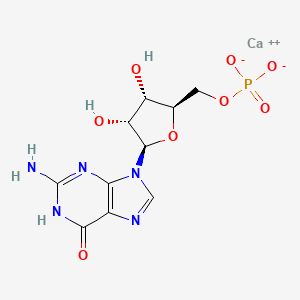
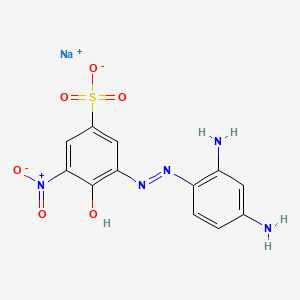
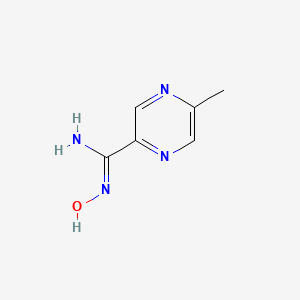

![4-Tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(morpholin-4-ylmethyl)phenol](/img/structure/B1496772.png)


